molecular formula C28H32N2O5 B5166494 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE

1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE

Cat. No.: B5166494
M. Wt: 476.6 g/mol
InChI Key: AIPVXZULJMIEAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyloxy and methoxy groups, and an ethanone moiety linked to a methoxyphenoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde derivatives.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF).

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF).

Major Products

    Oxidation: 4-benzyloxy-3-methoxybenzaldehyde.

    Reduction: 1-{4-[3-(benzyloxy)-4-methoxybenzyl]piperazino}-2-(4-methoxyphenoxy)-1-ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular signaling and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[3-(BENZYLOXY)-4-METHOXYBENZYL]PIPERAZINO}-2-(4-METHOXYPHENOXY)-1-ETHANONE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both benzyloxy and methoxy groups, along with the piperazine ring and ethanone moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(4-methoxyphenoxy)-1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O5/c1-32-24-9-11-25(12-10-24)34-21-28(31)30-16-14-29(15-17-30)19-23-8-13-26(33-2)27(18-23)35-20-22-6-4-3-5-7-22/h3-13,18H,14-17,19-21H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPVXZULJMIEAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.